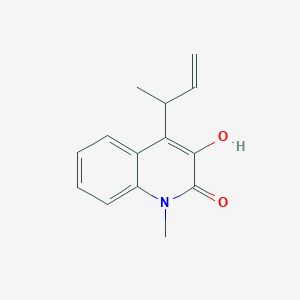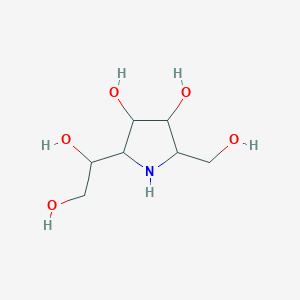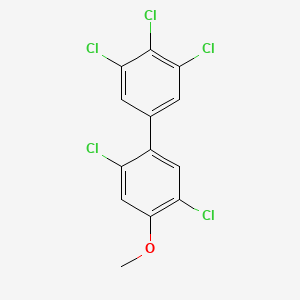
Butyl 6-methylnaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 6-methylnaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₆H₁₈O₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butyl ester group at the 2-position and a methyl group at the 6-position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-methylnaphthalene-2-carboxylate typically involves the esterification of 6-methylnaphthalene-2-carboxylic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 6-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid group, resulting in the formation of butyl naphthalene-2,6-dicarboxylate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Butyl naphthalene-2,6-dicarboxylate.
Reduction: Butyl 6-methylnaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Butyl 6-methylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of polycyclic aromatic hydrocarbons and their biological effects. It serves as a model compound for understanding the interactions of similar structures with biological systems.
Medicine: Research into the potential therapeutic applications of naphthalene derivatives includes their use as anti-inflammatory and anticancer agents. This compound may serve as a lead compound in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of butyl 6-methylnaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The naphthalene ring system can interact with cellular membranes and proteins, potentially affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl naphthalene-2-carboxylate: Lacks the methyl group at the 6-position, resulting in different reactivity and properties.
Methyl naphthalene-2-carboxylate: Contains a methyl ester group instead of a butyl ester group, affecting its solubility and reactivity.
Naphthalene-2-carboxylic acid: The parent carboxylic acid, which can be esterified to form various esters, including butyl 6-methylnaphthalene-2-carboxylate.
Uniqueness
This compound is unique due to the presence of both a butyl ester group and a methyl group on the naphthalene ring. This combination of functional groups imparts specific chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919536-00-8 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
butyl 6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O2/c1-3-4-9-18-16(17)15-8-7-13-10-12(2)5-6-14(13)11-15/h5-8,10-11H,3-4,9H2,1-2H3 |
Clé InChI |
VSBSMHFMBRLIPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B12625401.png)
![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)



![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)


![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
